4-amino-N-(3-chlorophenyl)benzenesulfonamide
Overview
Description
4-amino-N-(3-chlorophenyl)benzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiglaucoma Agents : Derivatives such as 4-chloro-3-sulfamoyl-benzenecarboxamides have shown significant potential as topical antiglaucoma agents. These compounds could offer advantages over existing drugs like dorzolamide and brinzolamide in treating glaucoma (Mincione et al., 2001).
Anticancer Activity : Certain ureido-substituted benzenesulfonamides have been found to effectively inhibit carbonic anhydrase IX and demonstrate antimetastatic activity in breast cancer models. This suggests their potential as novel antimetastatic drugs (Pacchiano et al., 2011). Additionally, novel benzenesulfonamide derivatives exhibit promising in vitro antitumor activity against certain cancer cell lines (Fahim & Shalaby, 2019).
Photooxidation Studies : Research on the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide at wavelengths greater than 290 nm has led to the production of compounds like 4-chloronitrosobenzene and 4-chloronitrobenzene, which are relevant for understanding the environmental fate of these chemicals (Miller & Crosby, 1983).
Carbonic Anhydrase Inhibition : Some derivatives have been synthesized that show potent inhibitory effects against carbonic anhydrase I and II, which is significant for potential therapeutic applications (Gul et al., 2016).
Antimicrobial Activity : Novel sulfonamide derivatives with notable antimicrobial activity have been synthesized, suggesting their potential use in addressing microbial infections (Demircioğlu et al., 2018).
Bioimaging Applications : Certain benzenesulfonamide derivatives have been used to develop colorimetric and fluorescence probes for detecting Sn2+ ions in aqueous solutions, which can be applied in bioimaging and cancer detection (Ravichandiran et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOMLEQGMOLOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368235 | |
Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19837-81-1 | |
Record name | 4-amino-N-(3-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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